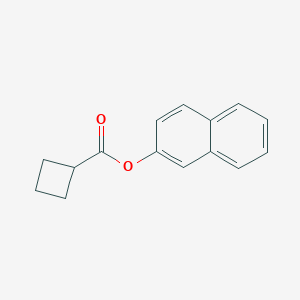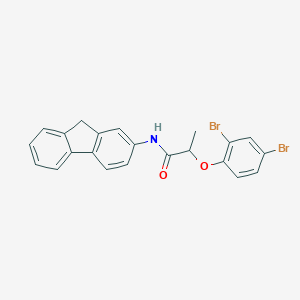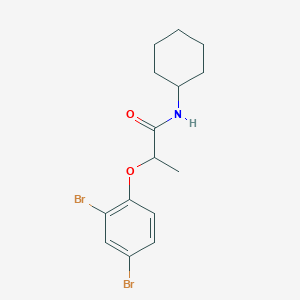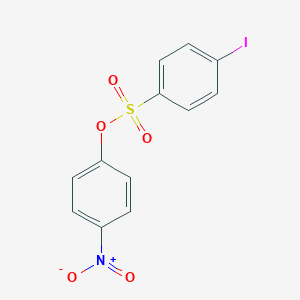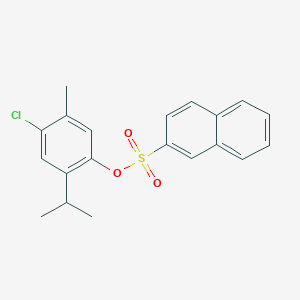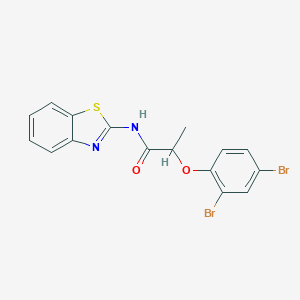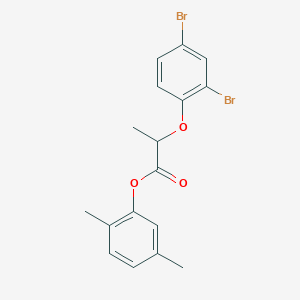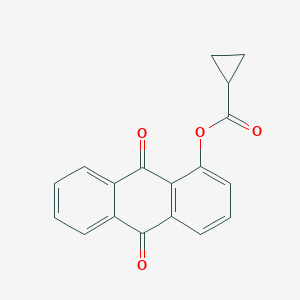![molecular formula C25H39N3O3S2 B291161 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide CAS No. 104134-71-6](/img/structure/B291161.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system, and its activation can lead to the production of pro-inflammatory cytokines and other mediators of inflammation. TAK-242 has been shown to inhibit TLR4 signaling in a variety of cell types, and has potential applications in the treatment of inflammatory diseases.
Mecanismo De Acción
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide inhibits TLR4 signaling by binding to an intracellular domain of the receptor known as Toll/interleukin-1 receptor domain-containing adaptor protein (TIRAP). This prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF, and ultimately leads to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
In addition to its effects on TLR4 signaling, N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide has been shown to have other biochemical and physiological effects. For example, N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, which are important mediators of inflammation. N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide has also been shown to inhibit the activation of the NLRP3 inflammasome, a protein complex involved in the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide is that it is a specific inhibitor of TLR4 signaling, and does not affect other Toll-like receptors or other signaling pathways. This makes it a useful tool for studying the role of TLR4 in inflammation and other processes. However, one limitation of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide. One area of interest is the use of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide in the treatment of inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis. Another area of interest is the development of new TLR4 inhibitors based on the structure of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide, which may have improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide, and its potential applications in other areas of research.
Métodos De Síntesis
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-aminothiazole to form 4-(1,3-thiazol-2-ylsulfamoyl)aniline. This intermediate is then reacted with hexadecanoyl chloride to form the final product, N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide.
Aplicaciones Científicas De Investigación
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide can inhibit TLR4 signaling in a variety of cell types, including macrophages, dendritic cells, and endothelial cells. In vivo studies have demonstrated the efficacy of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide in animal models of inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis.
Propiedades
Número CAS |
104134-71-6 |
|---|---|
Fórmula molecular |
C25H39N3O3S2 |
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide |
InChI |
InChI=1S/C25H39N3O3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(29)27-22-16-18-23(19-17-22)33(30,31)28-25-26-20-21-32-25/h16-21H,2-15H2,1H3,(H,26,28)(H,27,29) |
Clave InChI |
FDCIFFGNHGNHLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)
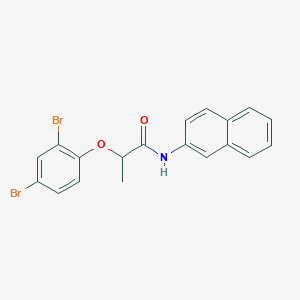
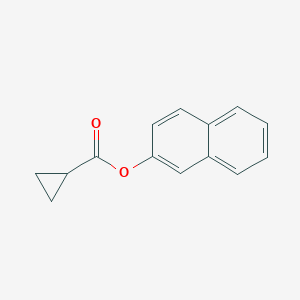
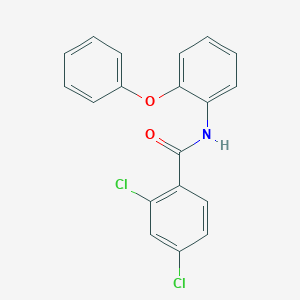
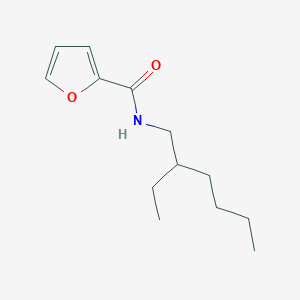
![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)
